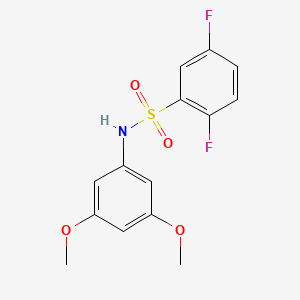

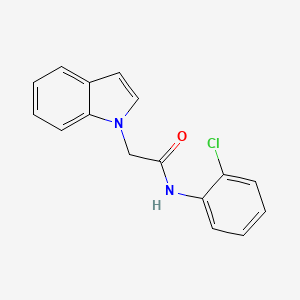

![molecular formula C17H17FN2O2 B5698854 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment. FMISO is a radiopharmaceutical that can be used in positron emission tomography (PET) scans to detect hypoxia, a condition where there is a lack of oxygen supply in tissues.

Mecanismo De Acción

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is a radiopharmaceutical that contains a positron-emitting isotope, fluorine-18. When administered, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is taken up by cells in the body, including tumor cells, where it undergoes a chemical reaction that results in the formation of a stable complex. The complex is then detected by PET scans, which provide information on the distribution and intensity of hypoxia in tissues.

Biochemical and Physiological Effects:

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has been shown to have minimal toxicity and is generally well-tolerated by patients. However, as with any radiopharmaceutical, there is a risk of radiation exposure, which must be carefully managed. N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is rapidly eliminated from the body, with the majority of the radioactivity being excreted through the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans offer several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET scans provide functional information on the metabolic activity of tissues, which can be used to differentiate between benign and malignant lesions. Additionally, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans can detect hypoxia in tissues, which is not possible with other imaging modalities. However, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans are expensive and require specialized equipment and expertise. Furthermore, the interpretation of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans can be challenging, and there is a need for standardized protocols and criteria.

Direcciones Futuras

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has shown great promise in medical imaging and cancer treatment, and there are several areas of future research that warrant further investigation. One area of interest is the development of new radiopharmaceuticals that can target specific molecular pathways involved in hypoxia. Another area of interest is the use of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans in combination with other imaging modalities, such as CT and MRI, to improve diagnostic accuracy. Finally, there is a need for large-scale clinical trials to evaluate the efficacy of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide in cancer treatment and to establish standardized protocols for its use.

Métodos De Síntesis

The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(2-aminoethyl)-5-fluoro-2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide. This process is typically carried out under anhydrous conditions and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential applications in medical imaging and cancer treatment. PET scans using N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide can detect hypoxia in various tissues, including tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans can help in the diagnosis and staging of cancer, as well as in the evaluation of treatment response.

Propiedades

IUPAC Name |

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-11-4-3-5-13(8-11)17(22)19-10-16(21)20-15-9-14(18)7-6-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWUZEFUIQORPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=CC(=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)

![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)